REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12]C)[NH:8][CH2:7][CH2:6]2.[BrH:14]>>[BrH:14].[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[NH:8][CH2:7][CH2:6]2 |f:2.3|
|
Name
|
|
Quantity
|
97.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCNC2=CC1OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The hydrobromic acid is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with active charcoal under ethanol
|
Type
|
TEMPERATURE
|
Details
|
reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered through celite
|
Type
|
ADDITION
|
Details
|
A volume of ethyl ether is then added progressively to the cooled filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
Br.OC=1C=C2CCNC2=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.8 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12]C)[NH:8][CH2:7][CH2:6]2.[BrH:14]>>[BrH:14].[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[NH:8][CH2:7][CH2:6]2 |f:2.3|
|
Name
|
|
Quantity
|
97.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCNC2=CC1OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The hydrobromic acid is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with active charcoal under ethanol
|
Type
|
TEMPERATURE
|
Details
|
reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered through celite
|
Type
|
ADDITION
|
Details
|
A volume of ethyl ether is then added progressively to the cooled filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
Br.OC=1C=C2CCNC2=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.8 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |